6-Nor-6-cyanodihydroergotamine
Description
6-Nor-6-cyanodihydroergotamine is a synthetic ergot alkaloid derivative characterized by structural modifications to the dihydroergotamine backbone. Specifically, the "6-nor" designation indicates the absence of a methyl group at position 6, while the "6-cyano" substitution introduces a nitrile (-CN) group. However, its precise biological activity, pharmacokinetics, and therapeutic applications remain understudied compared to well-characterized analogs like dihydroergotamine or ergotamine.
Properties
CAS No. |
129882-18-4 |
|---|---|
Molecular Formula |
C33H34N6O5 |
Molecular Weight |
594.672 |
InChI |
InChI=1S/C33H34N6O5/c1-32(31(42)39-26(13-19-7-3-2-4-8-19)30(41)38-12-6-11-27(38)33(39,43)44-32)36-29(40)21-14-23-22-9-5-10-24-28(22)20(16-35-24)15-25(23)37(17-21)18-34/h2-5,7-10,16,21,23,25-27,35,43H,6,11-15,17H2,1H3,(H,36,40)/t21-,23-,25-,26+,27+,32-,33+/m1/s1 |
InChI Key |
PSHDCWPEXIBNDE-JGRZULCMSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C#N |
Synonyms |
Indolo[4,3-fg]quinoline, ergotaman-17-nitrile deriv.; 8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, ergotaman-17-nitrile deriv.; _x000B_(5’α,10α)-9,10-Dihydro-12’-hydroxy-2’-methyl-3’,6’,18-trioxo-5’-(phenylmethyl)ergotaman-17-nitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-Nor-6-cyanodihydroergotamine and related ergot alkaloids or cyanide-containing compounds:
<sup>†</sup>Includes compounds like nitroethane, nitromethane, and cyanide esters referenced in the CIM Ver. 4.2 index .
Key Findings from Comparative Studies:
Receptor Selectivity: Unlike dihydroergotamine, the 6-cyano substitution in this compound may reduce α-adrenergic binding affinity while retaining partial serotonin receptor activity. This hypothesis aligns with structural studies of nitrile-modified ergot derivatives .
Metabolic Stability: The nitrile group could enhance metabolic stability compared to hydroxyl or methyl substitutions in dihydroergotamine, as seen in studies of cyanide-containing pharmaceuticals (e.g., cyanocobalamin) .
Toxicity Profile: Cyanide moieties in related compounds (e.g., nitriles, nitroalkanes) are associated with mitochondrial toxicity, suggesting a need for rigorous safety evaluations of this compound .
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